

## SH1573: A Technical Guide for Research in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SH1573    |           |
| Cat. No.:            | B15575963 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**SH1573** is a novel, orally bioavailable small molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), with high selectivity for the R140Q mutation. Preclinical studies have demonstrated its potential as a therapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML), harboring this specific mutation. This document provides an in-depth technical overview of **SH1573**, summarizing key preclinical data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway and workflow diagrams.

#### **Introduction to SH1573**

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in a significant subset of patients with hematological malignancies, including up to 20% of individuals with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation, which are key events in leukemogenesis.[2]

**SH1573** is a potent and selective inhibitor of the mIDH2 R140Q protein.[1][3] By targeting this mutant enzyme, **SH1573** effectively reduces the production of 2-HG, thereby restoring normal



cellular differentiation and exhibiting anti-leukemic effects.[1][3] Preclinical evidence has paved the way for its clinical investigation, with a Phase 1 trial initiated for patients with refractory or relapsed AML harboring an IDH2 mutation.[4]

## **Mechanism of Action: The mIDH2 Signaling Pathway**

**SH1573** exerts its therapeutic effect by inhibiting the neomorphic activity of the mutant IDH2 enzyme. The following diagram illustrates the signaling pathway affected by mIDH2 and the point of intervention for **SH1573**.



Click to download full resolution via product page

Caption: SH1573 inhibits mutant IDH2, blocking 2-HG production and leukemogenesis.

## Preclinical Data In Vitro Efficacy

**SH1573** has demonstrated potent and selective inhibition of the mIDH2 R140Q enzyme and the growth of mIDH2-mutant cancer cells.



| Parameter                 | Cell Line          | Value             | Reference |
|---------------------------|--------------------|-------------------|-----------|
| IC50 (Enzyme<br>Activity) | mIDH2 R140Q        | 18.0 ± 2.0 nmol/L | [1]       |
| Wild-Type IDH2            | > 1000 nmol/L      | [1]               |           |
| IC50 (Cell Viability)     | TF-1 (mIDH2 R140Q) | 35.7 ± 4.5 nmol/L | [1]       |
| TF-1 (Wild-Type)          | > 10,000 nmol/L    | [1]               |           |
| 2-HG Inhibition (IC50)    | TF-1 (mIDH2 R140Q) | 4.8 ± 0.7 nmol/L  | [1]       |

## In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The anti-tumor effects of **SH1573** were evaluated in a patient-derived xenograft (PDX) model of AML.

| Treatment Group | Dose                                                               | Outcome                                              | Reference |
|-----------------|--------------------------------------------------------------------|------------------------------------------------------|-----------|
| Vehicle         | -                                                                  | Median survival of 25<br>days                        | [3]       |
| AG-221          | 45 mg/kg                                                           | Significantly prolonged survival                     | [3]       |
| SH1573          | 5 mg/kg                                                            | Dose-dependent promotion of AML cell differentiation | [3]       |
| 15 mg/kg        | Dose-dependent promotion of AML cell differentiation               | [3]                                                  |           |
| 45 mg/kg        | Significantly prolonged survival, with a better effect than AG-221 | [3]                                                  |           |



Note: AG-221 (Enasidenib) is an FDA-approved mIDH2 inhibitor used as a comparator.

# Experimental Protocols In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SH1573** against mIDH2 R140Q and wild-type IDH2.

#### Methodology:

- Recombinant human mIDH2 R140Q or wild-type IDH2 enzyme was incubated with varying concentrations of SH1573.
- The reaction was initiated by the addition of  $\alpha$ -ketoglutarate and NADPH.
- The rate of NADPH consumption was monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
- IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

### **Cell Viability Assay**

Objective: To assess the effect of **SH1573** on the viability of mIDH2-mutant and wild-type AML cell lines.

#### Methodology:

- TF-1 (mIDH2 R140Q) and TF-1 (wild-type) cells were seeded in 96-well plates.
- Cells were treated with a range of **SH1573** concentrations for 72 hours.
- Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- IC50 values were determined from the resulting dose-response curves.

#### 2-HG Measurement Assay



Objective: To quantify the inhibition of 2-HG production by **SH1573** in cells.

#### Methodology:

- TF-1 (mIDH2 R140Q) cells were treated with various concentrations of **SH1573** for 48 hours.
- Intracellular metabolites were extracted using a methanol/water solution.
- The concentration of 2-HG was measured using a 2-HG assay kit, which is based on an enzymatic assay that results in a colorimetric or fluorescent output.
- IC50 values for 2-HG inhibition were calculated.

## Patient-Derived Xenograft (PDX) Model Workflow

The following diagram outlines the workflow for the in vivo evaluation of **SH1573** using an AML PDX model.





Click to download full resolution via product page

Caption: Workflow for evaluating SH1573 efficacy in an AML PDX model.

### **Clinical Development**

**SH1573** has entered a Phase 1 clinical trial (NCT04806659) to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in subjects with advanced relapsed or refractory AML harboring an IDH2 mutation.[4] This open-label, single-arm, multicenter study will provide crucial data on the clinical potential of **SH1573**.[4]

#### Conclusion



SH1573 is a promising novel inhibitor of mIDH2 R140Q with compelling preclinical data supporting its development for the treatment of hematological malignancies. Its potent and selective activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in a clinically relevant PDX model highlight its potential to address an unmet medical need for patients with mIDH2-mutated AML. The ongoing Phase 1 clinical trial will be instrumental in determining the safety and efficacy of SH1573 in a clinical setting. This technical guide provides a comprehensive overview of the current knowledge on SH1573 to aid researchers and drug development professionals in their understanding and potential future investigations of this targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting the IDH2 Pathway in Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SH1573: A Technical Guide for Research in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575963#sh1573-for-research-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com